molecular formula C10H12O2 B1207492 3-Phenylbutyric acid CAS No. 4593-90-2

3-Phenylbutyric acid

Cat. No.: B1207492
CAS No.: 4593-90-2
M. Wt: 164.20 g/mol
InChI Key: ZZEWMYILWXCRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbutyric acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a monocarboxylic acid that is butanoic acid substituted by a phenyl group at position 3. This compound is also known by other names such as β-Phenyl-n-butyric acid and Benzenepropanoic acid, β-methyl- .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the purification of industrial-grade phenylbutyric acid using alcoholic solvents and catalysts. The purified phenylbutyric acid is then reacted with sodium reagents to obtain sodium phenylbutyrate .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Treatment of Urea Cycle Disorders

3-Phenylbutyric acid is primarily used in managing urea cycle disorders, which are genetic conditions resulting in the accumulation of ammonia in the blood due to enzyme deficiencies. It acts as an ammonia scavenger, converting excess ammonia into phenylacetylglutamine for excretion via urine. This property is crucial for patients with conditions like neonatal-onset deficiency and late-onset deficiency diseases .

Cancer Therapy

Research indicates that this compound exhibits antineoplastic properties , promoting apoptosis and growth arrest in various cancer cell lines. Its mechanism involves acting as a histone deacetylase inhibitor, which alters gene expression related to cell cycle regulation and apoptosis . Studies have shown its potential in treating colorectal and other malignancies by enhancing oxidative status and reducing inflammation .

Neurological Applications

The compound has been investigated for its neuroprotective effects, particularly in conditions like amyotrophic lateral sclerosis (ALS). When used in combination with tauroursodeoxycholic acid, it may help stabilize mutant proteins, thus improving cellular function . Additionally, its role as a chemical chaperone aids in protein folding processes, which is significant for treating certain metabolic disorders .

Case Study 1: Efficacy in Urea Cycle Disorders

A clinical trial involving patients with urea cycle disorders demonstrated that administration of sodium phenylbutyrate (a salt form of this compound) significantly reduced blood ammonia levels and improved neurological outcomes. Patients showed enhanced cognitive function post-treatment .

Case Study 2: Cancer Treatment

In vitro studies on colorectal cancer cells treated with this compound revealed a marked decrease in cell viability and increased rates of apoptosis. The compound's ability to induce cell cycle arrest was linked to its action on histone deacetylases .

Data Table: Summary of Applications

Application AreaMechanism of ActionEvidence Level
Urea Cycle DisordersAmmonia scavengingHigh
Cancer TherapyHistone deacetylase inhibitionModerate
Neurological Disorders (ALS)Chemical chaperoningModerate
Inflammatory ConditionsReduction of mucosal inflammationModerate

Comparison with Similar Compounds

Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .

Biological Activity

3-Phenylbutyric acid (3-PBA), also known as β-phenylbutyric acid, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of 3-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenylpropanoic acid, characterized by a benzene ring attached to a butyric acid moiety. Its structure allows it to participate in various biochemical interactions, particularly as a histone deacetylase (HDAC) inhibitor.

The biological activities of 3-PBA can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : 3-PBA acts as an HDAC inhibitor, which modulates gene expression by altering chromatin structure. This mechanism is crucial for its effects on cancer cell growth and apoptosis .
  • Chemical Chaperone Activity : It stabilizes misfolded proteins, facilitating their proper folding and transport to the cell surface. This property is particularly beneficial in diseases caused by protein misfolding, such as cystic fibrosis .
  • Ammonia Scavenging : In metabolic disorders like urea cycle deficiencies, 3-PBA helps reduce elevated ammonia levels by promoting its excretion as phenylacetylglutamine .

Anti-Cancer Effects

Numerous studies have reported the anti-cancer properties of 3-PBA. It has been shown to induce growth arrest and apoptosis in various cancer cell lines:

  • Mechanistic Insights : The compound's ability to inhibit HDACs leads to the reactivation of tumor suppressor genes and downregulation of oncogenes. This dual effect contributes to its potential as an anti-cancer agent .
  • Case Studies : In a study involving breast cancer cells, treatment with 3-PBA resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

Neurological Applications

3-PBA has been explored for its neuroprotective effects:

  • Cognitive Improvement : In Tg2576 mice models of Alzheimer’s disease, long-term administration of 3-PBA prevented memory deficits by reducing amyloid-beta accumulation .
  • Mechanism : The neuroprotective effects are attributed to its capacity to enhance mitochondrial function and reduce oxidative stress .

Therapeutic Applications

3-PBA has been investigated for various therapeutic uses:

Condition Mechanism Outcome
Urea Cycle DisordersAmmonia scavengingReduces plasma ammonia levels
Cystic FibrosisChemical chaperone activityStabilizes CFTR protein
Cancer (various types)HDAC inhibition, apoptosis inductionGrowth arrest and increased apoptosis
Alzheimer’s DiseaseNeuroprotection through mitochondrial supportImproved cognitive function

Research Findings

Recent studies have highlighted the multifaceted roles of 3-PBA:

  • Cancer Research : A review noted that 3-PBA could significantly inhibit the proliferation of colorectal cancer cells via HDAC inhibition and subsequent gene expression modulation .
  • Metabolic Disorders : Research indicated that phenylbutyrate treatment in maple syrup urine disease (MSUD) patients led to improved enzyme activity related to branched-chain amino acid metabolism, highlighting its therapeutic potential in metabolic syndromes .
  • Neuroprotection : In animal models, 3-PBA administration was associated with decreased markers of neuroinflammation and improved behavioral outcomes following neurotoxic insults .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 3-phenylbutyric acid as a histone deacetylase (HDAC) inhibitor?

  • This compound inhibits HDAC activity, leading to increased acetylation of histones and chromatin relaxation, which facilitates transcriptional activation of genes involved in differentiation, apoptosis, and cell cycle regulation. To confirm HDAC inhibition, researchers can measure acetylated histone H3/H4 levels via Western blot or immunofluorescence in treated vs. untreated cells .

Q. How can researchers verify the purity and structural integrity of this compound in experimental setups?

  • Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-reference spectral data (e.g., IR, mass spectrometry) with databases like NIST Standard Reference Data .

Q. What are the common metabolic pathways of this compound in microbial systems?

  • In Rhodococcus rhodochrous PB1, this compound undergoes initial oxidation of the benzene ring and side chain. Researchers can track metabolic intermediates using gas chromatography-mass spectrometry (GC-MS) and isotopically labeled substrates to trace degradation pathways .

Q. How does this compound act as an ammonia scavenger in urea cycle disorder studies? **

  • It conjugates with glutamine to form phenylacetylglutamine, which is excreted renally, reducing systemic ammonia. Measure blood ammonia levels and urinary phenylacetylglutamine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to validate efficacy .

Advanced Research Questions

Q. How can contradictory data on this compound's effects across cell types (the "butyrate paradox") be systematically addressed?

  • Variability arises from differences in HDAC isoform expression, cellular metabolism, and experimental conditions (e.g., dose, exposure time). Design dose-response studies across multiple cell lines, paired with RNA-seq to identify cell-type-specific transcriptional responses .

Q. What experimental strategies distinguish this compound's HDAC inhibition from its chemical chaperone activity in protein misfolding diseases?

  • Use HDAC-specific inhibitors (e.g., trichostatin A) as controls. For chaperone activity, assess protein aggregation via Western blot (e.g., polyglutamine-expanded huntingtin) and compare rescue effects with/without HDAC co-inhibition .

Q. How should researchers optimize this compound dosing in in vivo studies to balance efficacy and toxicity?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the therapeutic window. Monitor plasma concentrations via LC-MS and correlate with biomarkers (e.g., histone acetylation in target tissues). Adjust for species-specific metabolic differences .

Q. What methodologies are recommended for integrating this compound into epigenetic combination therapies?

  • Pair with DNA methyltransferase inhibitors (e.g., 5-azacytidine) to synergistically reactivate tumor suppressor genes. Use chromatin immunoprecipitation (ChIP-seq) to map histone acetylation and DNA methylation changes at target loci .

Q. How can metabolomic studies account for this compound's interference in metabolite normalization?

  • Avoid using this compound as an internal standard in studies where it is a treatment variable. Instead, employ stable isotope-labeled analogs (e.g., ¹³C-labeled) to distinguish endogenous vs. exogenous metabolites .

Q. What controls are essential when investigating this compound's off-target effects in transcriptional profiling?

  • Include vehicle controls and HDAC knockout models to isolate HDAC-dependent effects. Use RNA-seq with spike-in controls (e.g., ERCC standards) to normalize technical variability .

Q. Methodological Considerations

  • Data Contradiction Analysis : Compare results across studies by standardizing units (e.g., µM vs. mM), exposure durations, and cell culture conditions. Use meta-analysis tools to identify confounding variables .
  • Experimental Design : For microbial degradation studies, include abiotic controls (e.g., heat-killed microbes) to confirm enzymatic activity. Use metabolomics flux analysis to map degradation pathways .

Properties

IUPAC Name

3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWMYILWXCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863421
Record name 3-Phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4593-90-2, 772-17-8
Record name 3-Phenylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4593-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4593-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC67346
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39 - 37 °C
Record name 3-Phenylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

As presented in the following reaction formula, n-butyllithium (n-BuLi; 428 mL, 1.07 mol) was added dropwise at −78° C. to −65° C. to a mixture of bromobenzene (166 g, 1.07 mol) in tetrahydrofuran (THF; 500 mL), followed by stirring at −78° C. for 0.5 hours. Then, (E)-but-2-enoic acid (46 g, 0.53 mol) was added dropwise to the resulting mixture. After the completion of reaction, the mixture was treated with hydrochloric acid so that the pH thereof was adjusted to 1.0, and then extracted twice with 500 mL of dichloromethane (DCM). The combined organic phase was dried and concentrated with magnesium sulfate to give a crude product, which was purified by column chromatography (using 300 g of silica gel (product of Merck Co., Ltd.) to give 3-phenylbutanoic acid (52 g, yield: 60%) as a yellow liquid.
Quantity
428 mL
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylbutyric acid
Reactant of Route 2
Reactant of Route 2
3-Phenylbutyric acid
Reactant of Route 3
3-Phenylbutyric acid
Reactant of Route 4
Reactant of Route 4
3-Phenylbutyric acid
Reactant of Route 5
3-Phenylbutyric acid
Reactant of Route 6
3-Phenylbutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.